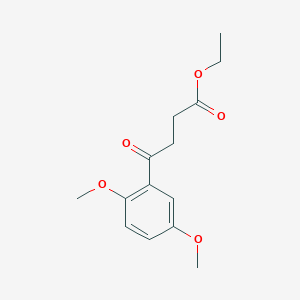

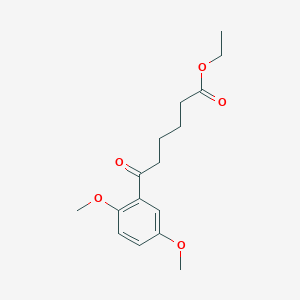

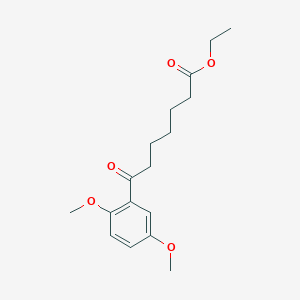

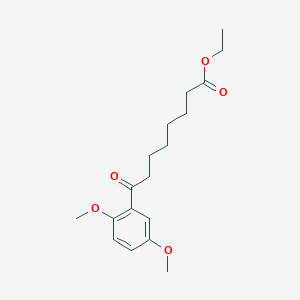

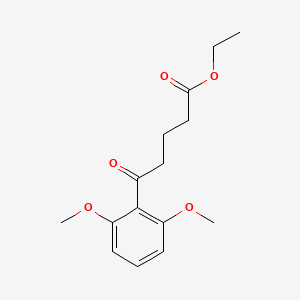

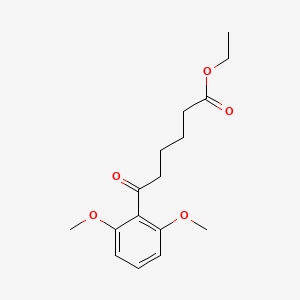

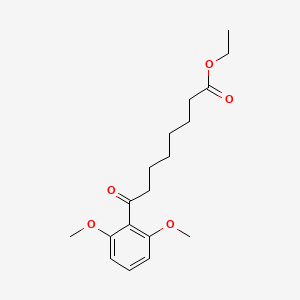

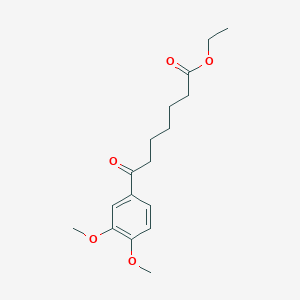

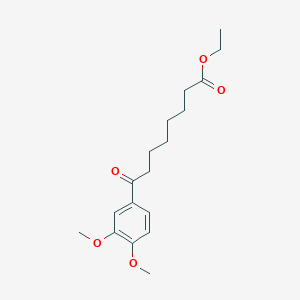

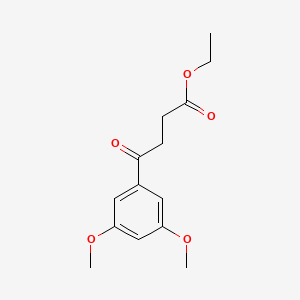

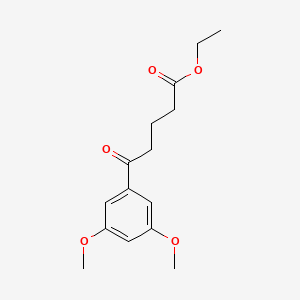

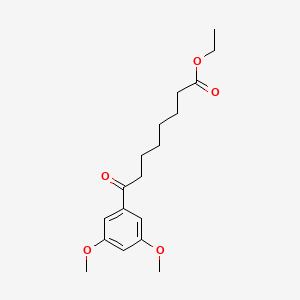

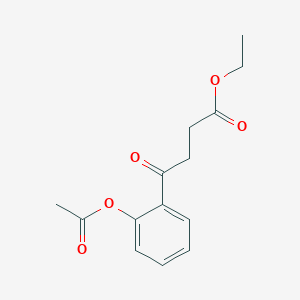

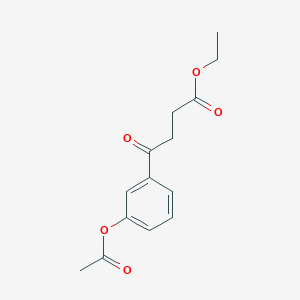

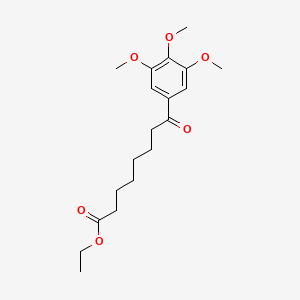

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of the 3,4,5-trimethoxyphenyl (TMP) moiety . The TMP moiety is a critical component present in many Colchicine Binding Site Inhibitors (CBSIs), playing an important role in maintaining suitable molecular conformations of CBSIs and contributing to their high binding affinities to tubulin .

Synthesis Analysis

While specific synthesis methods for “Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate” were not found, related compounds have been synthesized through various methods . For instance, a series of 3,4,5-trimethoxyphenyl thiazole pyrimidines has been synthesized and biologically evaluated for its in vitro anticancer activity .Aplicaciones Científicas De Investigación

Anti-Cancer Applications

The trimethoxyphenyl (TMP) group in Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate has been identified as a pharmacophore with significant anti-cancer properties. Compounds with the TMP group have shown to inhibit various cancer-related proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These inhibitory actions can potentially lead to the development of new anti-cancer drugs that target these proteins .

Anti-Bacterial and Anti-Fungal Properties

Research indicates that TMP-containing compounds exhibit promising anti-bacterial and anti-fungal activities. This includes activity against difficult-to-treat pathogens like Helicobacter pylori and Mycobacterium tuberculosis. The broad-spectrum potential of Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate derivatives could be harnessed to develop new antimicrobial agents .

Antiviral Activity

The TMP moiety has been associated with antiviral activity against several viruses, including HIV, hepatitis C, and influenza. This suggests that Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate could be a starting point for the synthesis of novel antiviral agents that can help manage these viral infections .

Anti-Parasitic Effects

Compounds with the TMP group have also demonstrated efficacy against parasitic infections such as Leishmania, Malaria, and Trypanosoma. This points to the potential use of Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate in the development of anti-parasitic medications .

Neuroprotective and CNS Applications

The TMP group has been explored for its neuroprotective properties and potential applications in central nervous system (CNS) disorders. This includes the development of treatments for conditions like Alzheimer’s disease, depression, and migraines. The derivatives of Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate could play a role in synthesizing drugs that offer relief from these debilitating conditions .

Anti-Inflammatory Properties

Lastly, the TMP moiety is known for its anti-inflammatory effects. This characteristic can be leveraged in the design of new anti-inflammatory drugs that could help treat various chronic inflammatory diseases. The Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate structure could be key in creating more effective and targeted anti-inflammatory therapies .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 8-oxo-8-(3,4,5-trimethoxyphenyl)octanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O6/c1-5-25-18(21)11-9-7-6-8-10-15(20)14-12-16(22-2)19(24-4)17(13-14)23-3/h12-13H,5-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOHOTCTIFSBDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.